molecular formula C21H18F3N3O3 B2979315 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one CAS No. 2097897-96-4

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one

Cat. No.: B2979315
CAS No.: 2097897-96-4
M. Wt: 417.388
InChI Key: OVSARAYVOSFZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one is a structurally complex molecule featuring a pyrrolidine ring core substituted with two distinct pharmacophores:

  • Quinoxaline moiety: A bicyclic aromatic system known for its role in antimicrobial and anticancer agents due to its ability to intercalate DNA or inhibit enzymes like kinases .
  • 3-(Trifluoromethyl)phenoxy group: A lipophilic substituent that enhances metabolic stability and bioavailability, commonly used in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c22-21(23,24)14-4-3-5-15(10-14)29-13-20(28)27-9-8-16(12-27)30-19-11-25-17-6-1-2-7-18(17)26-19/h1-7,10-11,16H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSARAYVOSFZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one typically involves multiple steps:

    Formation of Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate amine and aldehyde precursors.

    Linking the Quinoxaline and Pyrrolidine Rings: This step involves the formation of an ether linkage between the quinoxaline and pyrrolidine rings, typically through nucleophilic substitution reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic aromatic substitution using reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoxaline and phenoxy moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline or phenoxy derivatives.

    Substitution: Halogenated quinoxaline or phenoxy derivatives.

Scientific Research Applications

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving quinoxaline derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Pyrrolidine-ethanone Quinoxalin-2-yloxy, 3-(trifluoromethyl)phenoxy ~440 (estimated) Not reported -
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Pyrrolidin-2-one Quinoxalin-2-yl, methyl ~245 (estimated) Antimicrobial activity
1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one HCl Pyrrolidine-ethanone Amino, 3-methoxyphenyl ~325 (with HCl) Not reported
1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-benzodiazol-1-yl]ethan-1-one Pyrrolidine-ethanone Trifluoromethyl benzimidazolyl 297.28 Not reported
1-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone O-methyloxime Ethanone-oxime 4-Methoxyphenyl, 3-(trifluoromethyl)phenoxy 339.31 Not reported

Key Observations :

Structural Diversity: The target compound uniquely combines a quinoxaline and trifluoromethylphenoxy group, distinguishing it from analogs with simpler substituents (e.g., methoxy or benzimidazole groups in ). Compounds like 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one () share the quinoxaline-pyrrolidine motif but lack the trifluoromethylphenoxy group, resulting in lower molecular weight (~245 vs. ~440) .

Biological Activity: The quinoxaline moiety in demonstrated antimicrobial activity, likely due to interactions with bacterial DNA gyrase or topoisomerase IV . Trifluoromethyl-substituted compounds (e.g., ) are often optimized for improved pharmacokinetics, such as increased membrane permeability and resistance to oxidative metabolism .

Synthetic Approaches: highlights green synthesis methods using diethylmalonate and lithium chloride, which could be adapted for the target compound .

Physicochemical Properties: The trifluoromethyl group in the target compound likely enhances lipophilicity (logP ~3.5–4.0 estimated), compared to the less hydrophobic methoxy substituents in . The quinoxaline moiety may contribute to π-π stacking interactions in molecular docking, as seen in ’s antimicrobial studies .

Research Implications

  • Pharmacological Potential: The hybrid structure of the target compound positions it as a candidate for dual-target inhibitors (e.g., kinase and CoA enzymes), though empirical validation is needed.
  • Synthetic Optimization: Modifications to the pyrrolidine ring (e.g., introducing amino groups as in ) could improve solubility or binding affinity .
  • Comparative Studies : Direct comparisons with ’s benzimidazole analog could elucidate the role of aromatic systems in activity .

Biological Activity

The compound 1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to comprehensively explore its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into three main components:

  • Quinoxaline moiety : Known for its interactions with nucleic acids and proteins.
  • Pyrrolidine ring : Enhances binding affinity and specificity towards biological targets.
  • Trifluoromethyl phenoxy group : Contributes to the compound's lipophilicity and may influence its pharmacokinetic properties.

The molecular formula is C18H17F3N2O2C_{18}H_{17}F_3N_2O_2, with a molecular weight of approximately 360.34 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the quinoxaline derivative through the condensation of o-phenylenediamine with a diketone.
  • Introduction of the pyrrolidine ring via nucleophilic substitution reactions.
  • Formation of the ether linkage with the trifluoromethyl phenoxy group.

These methods allow for efficient construction while providing opportunities for modifications to enhance biological activity.

The mechanism of action is primarily attributed to the following interactions:

  • Inhibition of Enzymatic Activity : The quinoxaline moiety may inhibit specific enzymes involved in cellular processes, potentially leading to antiproliferative effects.
  • Binding Affinity : The pyrrolidine ring enhances the binding affinity to target proteins, which may disrupt normal cellular functions.

Biological Activity

Research has indicated that compounds with similar structures exhibit various biological activities, particularly in the areas of anticancer and antimicrobial effects. Notable findings include:

Antiproliferative Activity

In vitro studies have shown that derivatives of quinoxaline compounds can inhibit cell growth in various cancer cell lines:

  • MDA-MB-231 (breast cancer) : Compounds demonstrated significant growth inhibition at concentrations ranging from 10 µM to 25 µM.
  • PC-3 (prostate cancer) : Certain derivatives exhibited a decrease in cell viability, indicating potential therapeutic applications against prostate cancer.
CompoundCell LineConcentration (µM)% Viability
AMDA-MB-2311545%
BPC-31556%
CMRC-5 (control)15>82%

Antimicrobial Activity

Quinoxaline derivatives have also been evaluated for their antibacterial and antifungal properties. Studies indicate that certain modifications can enhance their effectiveness against various pathogens, making them candidates for further development as antimicrobial agents.

Case Studies

Several studies have highlighted the biological significance of quinoxaline derivatives:

  • In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of these compounds, revealing promising results in tumor growth reduction.
  • Zebrafish Embryo Model : Toxicity assessments showed varying levels of cytotoxicity among different derivatives, emphasizing the need for further optimization.

Example Case Study

A recent study evaluated a series of quinoxaline derivatives for their anticancer properties using zebrafish embryos. The results indicated that specific trifluoromethyl-substituted derivatives exhibited potent growth inhibition without significant toxicity to normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.